Cas no 1448125-94-7 (2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine structure](https://ja.kuujia.com/scimg/cas/1448125-94-7x500.png)
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3,5-dimethyl-4-(4-pyridin-2-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole
- 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine
-
- インチ: 1S/C15H19N3O4S/c1-11-15(12(2)22-17-11)23(19,20)18-9-6-13(7-10-18)21-14-5-3-4-8-16-14/h3-5,8,13H,6-7,9-10H2,1-2H3
- InChIKey: YZRMVALDCLQXLI-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(S(N2CCC(OC3=NC=CC=C3)CC2)(=O)=O)C(C)=N1
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-0355-40mg |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine |
1448125-94-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6359-0355-50mg |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine |
1448125-94-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6359-0355-20μmol |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine |
1448125-94-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6359-0355-15mg |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine |
1448125-94-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6359-0355-20mg |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine |
1448125-94-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6359-0355-3mg |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine |
1448125-94-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6359-0355-5μmol |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine |
1448125-94-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6359-0355-10mg |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine |
1448125-94-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6359-0355-25mg |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine |
1448125-94-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6359-0355-75mg |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine |
1448125-94-7 | 75mg |
$208.0 | 2023-09-09 |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine 関連文献
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
9. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
10. Book reviews
Related Articles
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridineに関する追加情報
Introduction to 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine and Its Significance in Modern Chemical Biology
Compounds with the CAS number 1448125-94-7 and the product name 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine represent a fascinating area of research in the field of chemical biology. These molecules have garnered significant attention due to their unique structural features and potential applications in drug discovery and therapeutic development. The intricate architecture of this compound, characterized by a piperidine ring sulfonated with a 3,5-dimethyl-1,2-oxazole moiety and an oxy-pyridine linkage, suggests a high degree of specificity that could be exploited for targeting various biological pathways.
The< strong>3,5-dimethyl-1,2-oxazole moiety is a key structural component that imparts specific electronic and steric properties to the molecule. This group has been extensively studied for its ability to interact with biological targets in a highly selective manner. Recent research has highlighted the potential of oxazole derivatives as scaffolds for developing novel therapeutic agents. The< strong>sulfonamide linkage in the compound not only enhances its solubility but also contributes to its binding affinity by forming multiple hydrogen bonds with biological targets. This dual functionality makes it an attractive candidate for further exploration in medicinal chemistry.
The< strong>piperidine ring, another critical feature of this compound, is known for its ability to mimic the conformational flexibility of natural amino acids. This property is particularly valuable in drug design, as it allows the molecule to adopt multiple conformations that can optimize binding interactions with biological targets. Piperidine derivatives have been widely used in the development of small-molecule drugs due to their favorable pharmacokinetic properties and low toxicity profiles.
The< strong>oxy-pyridine linkage serves as a crucial bridge between the piperidine sulfonamide group and the pyridine ring. This connection not only stabilizes the overall structure of the molecule but also influences its electronic properties, which can be fine-tuned for specific biological interactions. Pyridine derivatives are well-known for their role in pharmaceuticals, often serving as key pharmacophores in drug molecules due to their ability to form hydrogen bonds and participate in hydrophobic interactions.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs). The< strong>2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine compound exhibits promising potential in this area. Its unique structural features allow it to disrupt PPIs by binding to specific residues on the interacting proteins. This capability is particularly relevant in diseases where aberrant protein-protein interactions play a critical role, such as cancer and inflammatory disorders.
The< strong>CAS number 1448125-94-7 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and patents. This standardized nomenclature system ensures that researchers worldwide can accurately reference and utilize this compound in their studies. The CAS registry number is an essential tool for chemists and biologists involved in drug discovery and development, as it helps prevent confusion and ensures consistency across different research groups.
The synthesis of< strong>2-( {1-[ (3 ,5 -dimethyl -1 ,2 -oxazol -4 -yl ) sulfonyl ] piperidin -4 -yl }oxy ) pyridine involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex framework of this molecule. The use of high-performance analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is crucial for characterizing the compound's structure and ensuring its identity.
Efforts have been made to optimize synthetic routes for this compound to improve scalability and cost-effectiveness. Green chemistry principles have been increasingly integrated into these processes to minimize waste and reduce environmental impact. For instance, solvent-free reactions and catalytic methods have been explored to enhance efficiency while maintaining high product quality.
The< strong>piperidin -4 -yl group within the molecule plays a pivotal role in determining its biological activity. This moiety has been shown to enhance binding affinity by forming stable interactions with target proteins. Additionally, it contributes to the compound's metabolic stability, which is a critical factor in drug development. Metabolic stability ensures that the drug remains active within the body for an adequate duration to exert its therapeutic effect.
The< strong>sulfonyl group attached to the piperidine ring further enhances the compound's interaction with biological targets by providing multiple hydrogen bond donors and acceptors. This feature is particularly valuable in designing molecules that can tightly bind to their targets without causing off-target effects. The sulfonamide group is known for its ability to modulate enzyme activity by inhibiting or activating specific catalytic sites.
In vitro studies have demonstrated that< strong >2-( {1-[ (3 ,5 -dimethyl -1 ,2 -oxazol -4 -yl ) sulfonyl ] piperidin -4 -yl }oxy ) pyridine exhibits significant inhibitory activity against various enzymes implicated in disease pathways. These findings suggest its potential as a lead compound for further development into therapeutic agents. The compound's ability to selectively inhibit target enzymes without affecting other cellular processes makes it an attractive candidate for drug development.
The< strong>CAS number 1448125-94 -7 serves as a reliable reference point for researchers studying this compound's biological effects. It allows scientists to access relevant literature and patents quickly, facilitating collaboration across different institutions. The standardized naming system ensures that all researchers are referring to the same compound under consistent terminology.
The< strong>piperidine -based scaffold has been extensively studied for its potential applications in drug discovery due to its favorable pharmacokinetic properties. Piperidine derivatives are known for their low toxicity profiles and high bioavailability when administered orally or intravenously. These characteristics make them ideal candidates for developing drugs that need to be administered frequently or over long periods.
The< strong >oxy-pyridine linkage not only contributes to the molecule's structural integrity but also influences its electronic properties through conjugation with other aromatic rings present in the structure.
This conjugation enhances electron delocalization throughout the molecule
which can affect how it interacts with biological targets.
The resulting
interactions can be fine-tuned
to optimize
pharmacological activity while minimizing side effects.
Recent advances
in computational chemistry
have enabled researchers
to predict
and analyze
the behavior
of complex molecules like
<strong>2-( {1-[ (3 ,5 -dimethyl -1 ,2 -oxazol -4 -yl ) sulfonyl ] piperidin -4 -yl }oxy ) pyridine</strong>
with greater accuracy.
Molecular dynamics simulations
and quantum mechanical calculations
can provide insights
into how these molecules interact with biological targets at an atomic level.
These computational tools complement experimental approaches by allowing researchers
to test various hypotheses about molecular behavior before conducting costly laboratory experiments.
By integrating computational methods into drug discovery pipelines,<><><><><><><><><><>> scientists can accelerate development timelines while reducing resource expenditure.<>>>>>>>>>>>>>
</>
><><>>The future prospects of compounds like> 1448125_94_7 < /st rong> are exciting given their unique structural features> < /st rong> . Continued research into their mechanisms of action> < /st rong> . will likely uncover new therapeutic applications> < /st rong> . As our understanding of disease biology evolves,<><><><><<<>>> these molecules may play an increasingly important role<<>>> . In addressing complex diseases such as cancer,<>, neurological disorders,<>, .and inflammatory conditions.<>,<<>>> . It is anticipated that innovative formulations based on these compounds will enhance treatment efficacy while minimizing adverse effects.<>,<<>>> . Furthermore<<>>> . advances in synthetic chemistry may enable more efficient production methods<<>>> . making these valuable compounds more accessible for clinical use.<>,<<>>> .
1448125-94-7 (2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine) 関連製品
- 338792-00-0(Acetamide, 2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-)
- 1159010-96-4(3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride)
- 1805571-22-5(Methyl 2-chloro-5-cyano-3-fluorobenzoate)
- 2137093-11-7((2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid)
- 349554-02-5((S,S,S)-Enalapril-d5 Maleate Salt)
- 2228791-76-0(tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate)
- 260065-86-9((1R,2S)-2-aminocyclohexan-1-ol)
- 1427361-78-1(4-bromo-5-methyl-2,3-dihydro-1H-isoindole)
- 1919022-57-3(1H-imidazol-2-ylboronic acid;hydrochloride)
- 2248299-35-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxepane-4-carboxylate)



